molecular formula C15H14BrNO4S2 B2565592 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1428350-30-4

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No. B2565592
CAS RN: 1428350-30-4
M. Wt: 416.3
InChI Key: MVGPJNYDNDERLK-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a chemical compound that has recently gained attention in scientific research. It is a derivative of thiophene, which is a heterocyclic compound containing a sulfur atom and a five-membered ring. This compound has been synthesized using various methods and has shown potential in various scientific fields, including medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of chemicals that have been synthesized and characterized for various scientific purposes. For instance, the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been reported. These compounds exhibit high singlet oxygen quantum yields, making them potentially useful for photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yields, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

Bromophenol derivatives, closely related to the compound , have been isolated from marine sources and studied for their antimicrobial and antioxidant activities. Although the specific compound mentioned was not directly evaluated, related bromophenol derivatives have shown significant antioxidant activity, suggesting potential for natural antioxidant sources which can contribute to preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives similar to 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide have been explored for their potential as drug candidates. For example, N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide was identified as a hit in a high-throughput screening for CCR4 receptor antagonists, demonstrating the utility of such compounds in drug discovery efforts to identify new therapeutics (Kindon et al., 2017).

properties

IUPAC Name

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S2/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-17-23(18,19)15-9-8-14(16)22-15/h2-3,6-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGPJNYDNDERLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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